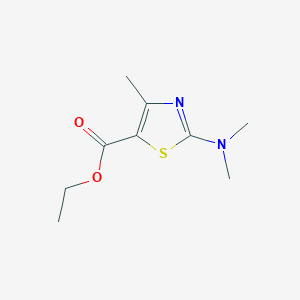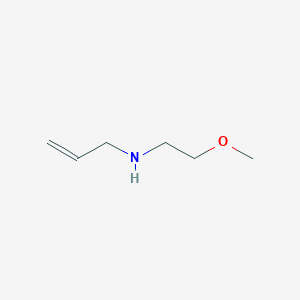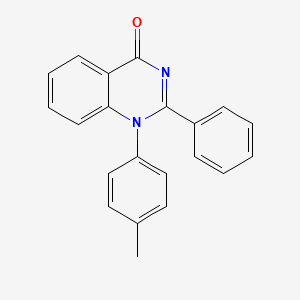
Ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate
Übersicht
Beschreibung
The compound is a derivative of 2-(Dimethylamino)ethyl methacrylate (DMAEMA), which is a clear, colorless liquid . DMAEMA is a polymethacrylate with attractive properties and is currently used for a wide range of applications, often involving the synthesis of block copolymers .
Synthesis Analysis
The synthesis of DMAEMA-based copolymers has been reported in the literature. For example, DMAEMA has been synthesized directly in aqueous media by reversible addition-fragmentation chain transfer polymerization (RAFT) . Another synthetic process involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 °C under an ice water bath condition, and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .
Chemical Reactions Analysis
DMAEMA-based polymers have been shown to respond to pH, temperature, and other conditions . They can form polymersomes, which are nanometer-sized spheroidal aggregates that present an aqueous internal compartment, external and internal hydrophilic coronas, and a hydrophobic membrane-like structure separating the coronas .
Wissenschaftliche Forschungsanwendungen
Transformations into Thiazolopyridine Derivatives
Ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, a derivative, was used to synthesize 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates through reactions with aromatic amines and monosubstituted hydrazines, respectively (Albreht et al., 2009).
Synthesis of Pyrimidine Derivatives
Ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates were synthesized by reacting ethyl or methyl 2-[(dimethylamino)methylene]-3-oxoalkanoates with 1,1-dimethylguanidine. These compounds showed cardiotonic activity, indicating their potential in medical chemistry (Dorigo et al., 1996).
Preparation of Carboxamide Derivatives
The compound was involved in the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which exhibited potent cytotoxicity against various cancer cell lines, showcasing its application in the development of antitumor agents (Deady et al., 2003).
Formation of Pyrazolecarboxylates
Ethyl 3-[(dimethylamino)methylidene]pyruvate and related compounds were used to synthesize ethyl pyrazolecarboxylates, highlighting its role in generating pyrazole-based molecules, which are important in various pharmaceutical applications (Hanzlowsky et al., 2003).
Synthesis of Thiazole and Pyrimidine Derivatives
The compound facilitated the synthesis of novel thiazoles and pyrimidines containing an antipyrine moiety, underscoring its utility in creating compounds with potential biological activity (Abdelhamid & Afifi, 2010).
Wirkmechanismus
While the specific mechanism of action for “Ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate” is not available, DMAEMA-based compounds have been studied for their antimicrobial action. The antimicrobial action of partially quaternized poly (2-(dimethylamino)ethyl methacrylate) (PQDMAEMA) copolymers has been reported .
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-5-13-8(12)7-6(2)10-9(14-7)11(3)4/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONOJUIGMZEARK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dimethyl[2-(trimethylsilyl)ethynyl]amine](/img/structure/B3273196.png)
![3-(1-Benzofuran-2-yl)-1-(3-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B3273200.png)

![[3,5-Difluoro-4-(morpholin-4-yl)phenyl]methanamine](/img/structure/B3273204.png)





![2-Hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile](/img/structure/B3273237.png)

